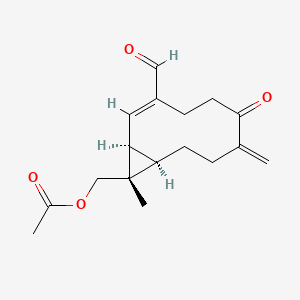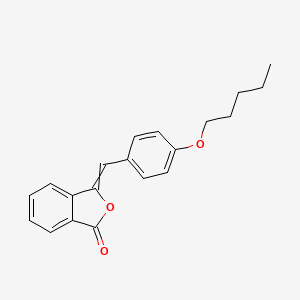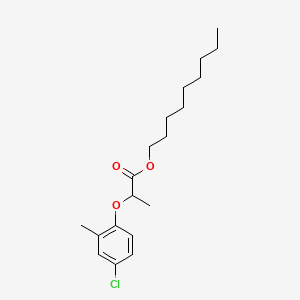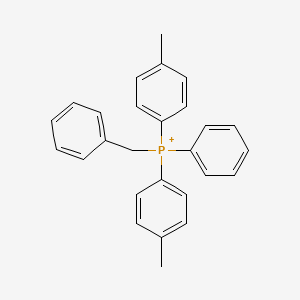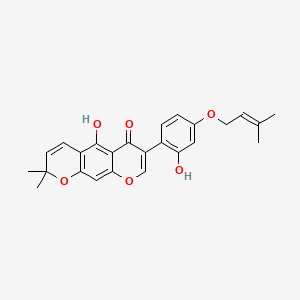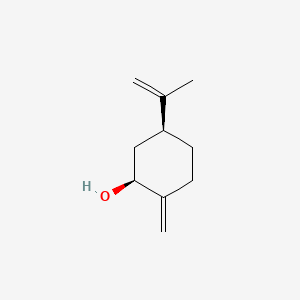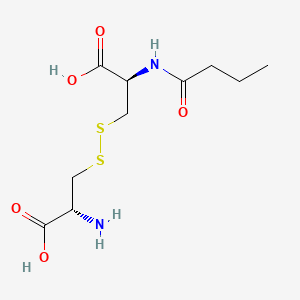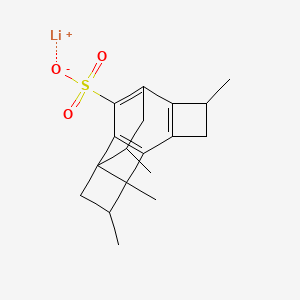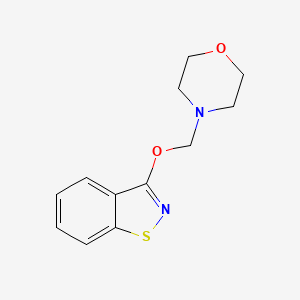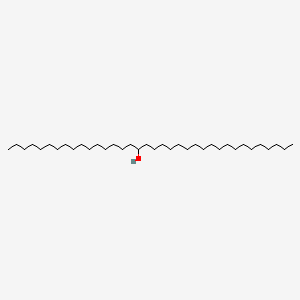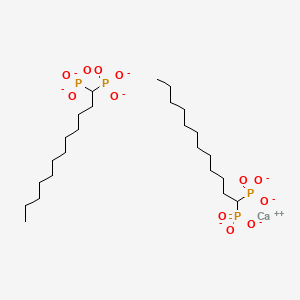
Calcium didodecyl bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium didodecyl bisphosphonate is a compound belonging to the bisphosphonate family, which is known for its high affinity for bone tissue. Bisphosphonates are widely used in medical treatments, particularly for bone-related conditions such as osteoporosis and bone metastases. This compound, specifically, is characterized by its ability to chelate calcium ions, making it a valuable agent in various biomedical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of calcium didodecyl bisphosphonate typically involves the reaction of didodecyl phosphonic acid with calcium salts. The process can be carried out in an aqueous medium, where the phosphonic acid reacts with calcium chloride or calcium nitrate under controlled pH conditions to form the desired bisphosphonate compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium didodecyl bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized bisphosphonate derivatives.
Substitution: Substitution reactions can occur at the phosphonate groups, where different substituents can replace the original groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Chelation: The chelation process typically involves the use of metal salts in aqueous or organic solvents.
Major Products Formed:
Oxidized Derivatives: Products formed from oxidation reactions.
Substituted Bisphosphonates: Products formed from substitution reactions.
Metal Complexes: Chelation with metal ions results in stable metal-bisphosphonate complexes.
Wissenschaftliche Forschungsanwendungen
Calcium didodecyl bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies related to bone metabolism and mineralization.
Medicine: Utilized in the treatment of bone diseases such as osteoporosis and bone metastases.
Industry: Applied in the development of biomaterials for bone repair and regeneration.
Wirkmechanismus
The primary mechanism of action of calcium didodecyl bisphosphonate involves its high affinity for hydroxyapatite, the mineral component of bone. The compound binds to hydroxyapatite binding sites on bone surfaces, particularly those undergoing active resorption. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss . Additionally, the compound promotes osteoblast activity, leading to increased bone formation .
Vergleich Mit ähnlichen Verbindungen
Alendronate: A nitrogen-containing bisphosphonate used for osteoporosis treatment.
Ibandronate: Another nitrogen-containing bisphosphonate with similar applications.
Zoledronic Acid: A potent bisphosphonate used in the treatment of bone metastases and hypercalcemia.
Comparison: Calcium didodecyl bisphosphonate is unique due to its specific structure, which allows for strong chelation with calcium ions. This property makes it particularly effective in applications related to bone health and mineralization. Compared to other bisphosphonates, it may offer enhanced stability and efficacy in certain biomedical applications .
Eigenschaften
CAS-Nummer |
61392-11-8 |
|---|---|
Molekularformel |
C24H48CaO12P4-6 |
Molekulargewicht |
692.6 g/mol |
IUPAC-Name |
calcium;dioxido-oxo-(1-phosphonatododecyl)-λ5-phosphane |
InChI |
InChI=1S/2C12H28O6P2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(19(13,14)15)20(16,17)18;/h2*12H,2-11H2,1H3,(H2,13,14,15)(H2,16,17,18);/q;;+2/p-8 |
InChI-Schlüssel |
SLCJMTKSPQDBPG-UHFFFAOYSA-F |
Kanonische SMILES |
CCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


